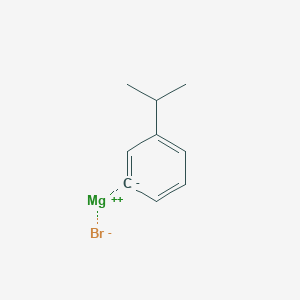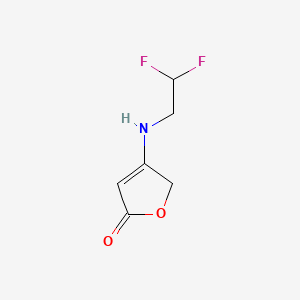![molecular formula C15H22N2O3 B1650225 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- CAS No. 1155158-77-2](/img/structure/B1650225.png)
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl ethyl halide and piperazine.
Formation of the Acetic Acid Moiety: The final step involves the reaction of the intermediate compound with chloroacetic acid under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Pharmacology: It is used in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used to study the effects of piperazine derivatives on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Buspirone: A piperazine derivative used as an anxiolytic agent.
Uniqueness
1-Piperazineacetic acid, 4-[2-(4-methoxyphenyl)ethyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
特性
CAS番号 |
1155158-77-2 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 |
IUPAC名 |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O3/c1-20-14-4-2-13(3-5-14)6-7-16-8-10-17(11-9-16)12-15(18)19/h2-5H,6-12H2,1H3,(H,18,19) |
InChIキー |
HEHITZNEEIOUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)


![2,8-diisopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1650151.png)

![2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt](/img/structure/B1650153.png)




![4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1650161.png)


![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)
